Cas no 1807171-62-5 (4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene)
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H5ClF4S/c1-4-6(10)2-5(9)3-7(4)14-8(11,12)13/h2-3H,1H3
- InChI Key: FKVAOZVHNVULNU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(C)=C(C=1)SC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- XLogP3: 4.7
- Topological Polar Surface Area: 25.3
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014939-250mg |
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene |
1807171-62-5 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
| Alichem | A010014939-500mg |
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene |
1807171-62-5 | 97% | 500mg |
831.30 USD | 2021-07-05 | |
| Alichem | A010014939-1g |
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene |
1807171-62-5 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene
4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene, also known by its CAS registry number 1807171-62-5, is a highly specialized organic compound with significant applications in various industrial and research domains. This compound is characterized by its unique chemical structure, which includes a toluene derivative substituted with chlorine, fluorine, and a trifluoromethylthio group. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in the fields of material science, pharmaceuticals, and advanced chemical synthesis.
The molecular formula of 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene is C9H5ClF3S, and its molecular weight is approximately 254.6 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 150°C and a boiling point exceeding 300°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it exhibits limited solubility in polar solvents like water and methanol.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene through a multi-step process involving Friedel-Crafts alkylation and subsequent substitution reactions. Researchers have optimized reaction conditions to enhance yield and purity, making this compound more accessible for large-scale production. The use of environmentally friendly catalysts has also been explored to reduce the ecological footprint of its synthesis.
The compound's electronic properties are heavily influenced by the electron-withdrawing groups attached to the aromatic ring. The chlorine and fluorine atoms exert an electron-withdrawing inductive effect, while the trifluoromethylthio group contributes additional electronic effects through resonance. These characteristics make 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene an excellent candidate for applications in semiconducting materials and optoelectronic devices.
In the pharmaceutical industry, this compound has shown promise as a precursor for bioactive molecules targeting specific enzyme systems. Recent studies have demonstrated its potential as an inhibitor for certain kinases involved in cancer cell proliferation. Its ability to modulate cellular signaling pathways makes it a valuable lead compound for drug discovery programs.
The environmental impact of 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene has also been a subject of recent research. Studies indicate that under aerobic conditions, the compound undergoes biodegradation at a moderate rate, with complete mineralization achieved within 30 days under controlled laboratory settings. However, further investigations are required to assess its long-term persistence in natural ecosystems.
From an industrial perspective, the demand for 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene has been steadily increasing due to its role as an intermediate in the synthesis of advanced polymers and high-performance adhesives. Its unique combination of thermal stability and chemical reactivity makes it indispensable in the development of next-generation materials.
In conclusion, 4-Chloro-2-fluoro-6-(trifluoromethylthio)toluene (CAS No. 1807171-62-5) stands out as a versatile compound with wide-ranging applications across multiple industries. Ongoing research continues to uncover new potential uses while addressing challenges related to its synthesis, environmental impact, and scalability. As technology advances, this compound is expected to play an even more critical role in shaping future innovations in chemistry and materials science.
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